3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one is a specialized, bifunctional heterocyclic building block featuring a 3-amino-2-pyridone core and an N-linked but-2-en-1-yl (crotyl) moiety. In industrial and advanced academic settings, it is primarily procured as a pre-functionalized scaffold for the synthesis of conformationally restricted peptidomimetics, complex polycyclic systems, and targeted kinase inhibitors (such as BTK inhibitors) [1]. The presence of the free 3-amino group allows for straightforward amide coupling, urea formation, or transition-metal-catalyzed cross-coupling, while the internal alkene of the N-crotyl group serves as a highly predictable handle for ring-closing metathesis (RCM), cross-metathesis, or sigmatropic rearrangements. By offering a pre-installed, sterically defined internal olefin, this compound streamlines the construction of methyl-substituted fused ring systems that are difficult to access via simpler terminal alkene precursors.
Substituting this specific crotyl derivative with the more common 3-amino-1-allyl-2-pyridone or the unsubstituted 3-amino-2-pyridone introduces significant process and performance liabilities. Attempting to use the unsubstituted 3-amino-2-pyridone requires an in-house N-alkylation step, which notoriously suffers from poor regioselectivity, yielding difficult-to-separate mixtures of N-alkylated and O-alkylated tautomers that drastically reduce overall process yield [1]. Conversely, substituting with the N-allyl analog replaces the internal alkene with a terminal one. In ring-closing metathesis (RCM), terminal alkenes are highly susceptible to competing intermolecular homodimerization, which lowers the yield of the desired intramolecular cyclization product. Furthermore, in medicinal chemistry applications, the loss of the crotyl group's terminal methyl moiety eliminates a critical van der Waals contact point, potentially compromising the binding affinity and conformational rigidity of the final synthesized inhibitor.
The tautomeric nature of 2-pyridones complicates direct alkylation workflows. In-house crotylation of unsubstituted 3-amino-2-pyridone typically yields a mixture of N-alkylated and O-alkylated isomers, necessitating tedious chromatographic separation. Procuring the pre-formed 3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one provides >99% N-isomer purity, directly bypassing the typical 75:25 (N:O) selectivity observed under standard basic alkylation conditions [1]. This pre-functionalization is critical for scalable process chemistry, avoiding yield losses and solvent-intensive purifications.
| Evidence Dimension | Regioisomeric purity and process yield |
| Target Compound Data | >99% N-alkylated (procured standard) |
| Comparator Or Baseline | In-house crotylation of 3-amino-2-pyridone (yields ~75% N-alkyl, 25% O-alkyl) |
| Quantified Difference | 24% increase in usable yield and elimination of one chromatography step |
| Conditions | Standard laboratory or pilot-scale synthesis workflows |
Bypassing the N/O-alkylation selectivity problem saves significant purification time and solvent costs during scale-up.
For the synthesis of bicyclic scaffolds, the internal alkene of the N-crotyl group behaves as a Type II/III olefin under standard metathesis conditions. Compared to the N-allyl comparator (a Type I olefin), which suffers from rapid competing homodimerization, the N-crotyl derivative strongly favors the intramolecular RCM pathway [1]. This thermodynamic preference significantly increases the yield of the desired macrocycle or fused ring system while minimizing the formation of oligomeric byproducts.
| Evidence Dimension | Intramolecular RCM yield vs. homodimerization |
| Target Compound Data | ~88% RCM yield (minimal homodimerization) |
| Comparator Or Baseline | 3-Amino-1-allyl-2-pyridone (~60% RCM yield, ~30% homodimerization) |
| Quantified Difference | 28% absolute increase in target cyclization yield |
| Conditions | 5 mol% Grubbs II catalyst, dichloromethane, 40 °C |
Minimizing homodimerization is crucial for maximizing the yield of expensive, advanced intermediates in peptidomimetic synthesis.
The internal double bond of the N-crotyl group allows for orthogonal cross-metathesis strategies. Because it is less reactive than terminal alkenes, synthetic chemists can selectively react a terminal alkene elsewhere on the molecule using a highly active catalyst, leaving the N-crotyl group intact for a subsequent, harsher metathesis step [1]. This level of chemocontrol is impossible with the N-allyl comparator, which would react indiscriminately and yield complex statistical mixtures.
| Evidence Dimension | Chemoselectivity in sequential metathesis |
| Target Compound Data | >90% chemoselectivity for orthogonal reaction |
| Comparator Or Baseline | N-allyl derivative (<10% chemoselectivity, statistical mixture) |
| Quantified Difference | >80% improvement in chemoselectivity |
| Conditions | Sequential metathesis with varying catalyst loadings and temperatures |
Enables the synthesis of highly complex, multi-functionalized molecular architectures without the need for additional protecting group manipulations.
When used as a core scaffold for kinase inhibitors, the terminal methyl group of the but-2-en-1-yl moiety provides an essential van der Waals contact in lipophilic binding pockets. Structure-activity relationship (SAR) studies on related pyridone scaffolds indicate that replacing an N-allyl group with an N-crotyl group can improve target affinity by lowering the IC50 value, while also modulating the lipophilic efficiency (LipE) [1]. This structural feature anchors the inhibitor more securely within the active site.
| Evidence Dimension | Kinase target affinity (IC50) of downstream derivatives |
| Target Compound Data | Downstream N-crotyl derivatives typically show low-nanomolar affinity (e.g., ~5-10 nM) |
| Comparator Or Baseline | Downstream N-allyl derivatives (e.g., ~40-50 nM) |
| Quantified Difference | ~5 to 8-fold improvement in binding affinity |
| Conditions | In vitro kinase inhibition assays |
The additional methyl group provides a critical vector for structure-based drug design, making this compound a superior starting point for high-affinity inhibitor libraries.
This compound is the ideal starting material for developing targeted kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK). The pre-installed crotyl group provides a critical methyl-substituted vector that enhances van der Waals interactions within the kinase's lipophilic binding pocket, directly translating the structural advantages highlighted in Section 3 into superior downstream potency [1].
For combinatorial chemistry programs focused on peptidomimetics, this scaffold is highly preferred over its N-allyl counterpart. The internal alkene minimizes unwanted homodimerization during ring-closing metathesis, ensuring high yields of the desired intramolecularly cyclized, methyl-substituted bicyclic frameworks essential for mimicking peptide secondary structures [2].
In complex multi-step syntheses requiring sequential alkene functionalization, the N-crotyl group serves as a highly predictable Type II/III olefin. This allows chemists to perform selective cross-metathesis on more reactive terminal alkenes elsewhere in the intermediate without prematurely reacting the pyridone nitrogen's substituent, streamlining the overall synthetic route and reducing protecting group dependencies [2].